N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide
Description
N-[(5Z)-5-[(3-Hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide is a thiazolidinone derivative characterized by a 3-hydroxyphenyl-substituted methylidene group at the C5 position, a sulfanylidene (thioxo) group at C2, and a benzamide substituent at the N3 position of the thiazolidinone core. Its molecular formula is C₁₈H₁₂N₂O₃S₂, with a molecular weight of 380.43 g/mol. The Z-configuration of the methylidene group is critical for its biological activity, as geometric isomerism often influences binding to target proteins .
Properties
IUPAC Name |
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O3S2/c20-13-8-4-5-11(9-13)10-14-16(22)19(17(23)24-14)18-15(21)12-6-2-1-3-7-12/h1-10,20H,(H,18,21)/b14-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXMDPBIOPZDOIF-UVTDQMKNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)C(=CC3=CC(=CC=C3)O)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)NN2C(=O)/C(=C/C3=CC(=CC=C3)O)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
- Synthesis of Thiazolidinone Core::
The synthesis typically starts with the formation of the thiazolidinone core. This can be achieved through the reaction of a substituted 2-mercaptoaniline with an α-haloketone or α-haloester under mild conditions, leading to the formation of the thiazolidinone ring.
Reaction conditions may include solvents such as ethanol or acetic acid, and catalysts such as potassium carbonate or sodium acetate to facilitate ring closure.
- Formation of the Final Compound::
The introduction of the hydroxyphenylmethylidene group is generally carried out through a Knoevenagel condensation reaction. This involves the reaction of the thiazolidinone derivative with 3-hydroxybenzaldehyde in the presence of a base like piperidine or pyridine under reflux conditions.
The final step involves the acylation reaction with benzoyl chloride in the presence of a base such as triethylamine or sodium hydroxide to form the benzamide group.
The industrial production of this compound may involve large-scale synthesis following the aforementioned synthetic routes. The reactions are often optimized for yield and purity, using high-efficiency reactors and purification methods such as recrystallization or chromatography.
Chemical Reactions Analysis
- Oxidation::
The hydroxyphenyl moiety can undergo oxidation reactions, typically using agents like potassium permanganate or hydrogen peroxide, resulting in the formation of quinone derivatives.
- Reduction::
The thiazolidinone ring can be reduced using agents like sodium borohydride or lithium aluminum hydride to yield thiol derivatives.
- Substitution::
The compound can undergo nucleophilic substitution reactions at the benzamide group, using reagents such as alkyl halides or acyl chlorides to introduce different substituents.
Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., piperidine).
Reaction conditions vary but generally involve temperatures ranging from room temperature to reflux, and solvents like ethanol, methanol, or dimethyl sulfoxide.
Oxidation products include quinones, while reduction yields thiol derivatives. Substitution reactions result in various substituted benzamide and thiazolidinone derivatives.
Scientific Research Applications
- Chemistry::
Used as a reagent in organic synthesis for the preparation of complex molecules.
Serves as a precursor in the synthesis of bioactive thiazolidinone derivatives.
- Biology::
Exhibits antibacterial and antifungal activities, making it a potential candidate for new antimicrobial agents.
Shows anti-inflammatory properties, useful in the development of anti-inflammatory drugs.
- Medicine::
Investigated for its anticancer properties, with studies showing it can induce apoptosis in cancer cells.
Potential use in developing treatments for chronic inflammatory diseases.
- Industry::
Used in the manufacture of specialty chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on the target:
- Molecular Targets and Pathways::
The thiazolidinone core can interact with enzymes and proteins, inhibiting their activity and leading to antimicrobial effects.
The hydroxyphenyl group can participate in redox reactions, contributing to the compound's anti-inflammatory and anticancer properties.
The benzamide group may enhance binding affinity to specific biological targets, increasing the compound's efficacy.
- Pathways Involved::
Induction of oxidative stress in microbial cells, leading to cell death.
Inhibition of inflammatory pathways, reducing the production of pro-inflammatory cytokines.
Activation of apoptotic pathways in cancer cells, promoting cell death.
Comparison with Similar Compounds
Key structural features :
- Thiazolidinone core: A heterocyclic scaffold associated with diverse pharmacological activities, including antimicrobial and enzyme-inhibitory effects.
- Sulfanylidene (thioxo) group : Contributes to electrophilicity, enabling covalent interactions with cysteine residues in enzymes.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
Table 1: Structural Comparison of Key Thiazolidinone Derivatives
Enzyme Inhibition
- Compound 4 (N-phenylbenzamide derivative) : Induced concentration-dependent calcium retention capacity (CRC) in HeLa cells, suggesting mPTP inhibition .
- Compound 2 (1-benzyl-5-bromoindolylidene derivative) : Demonstrated binding to MtSK in molecular dynamics (MD) simulations, with stable solvent-accessible surface area (SASA) and structural mutations during 50 ns simulations .
Antimicrobial Activity
Key Observations :
- Electron-withdrawing groups (e.g., -NO₂ in ) may reduce reaction yields due to steric or electronic effects.
- Dichlorophenyl substituents in achieved high yields (93%), suggesting favorable reactivity.
Computational and Structural Insights
Molecular Docking and Dynamics
- Compound 2 (MtSK inhibitor) : Exhibited stable binding in MD simulations, with RMSD < 2 Å over 50 ns. Key interactions included hydrogen bonds with MtSK residues and hydrophobic contacts with the bromoindole moiety .
- Target Compound : While MD data are unavailable, its 3-hydroxyphenyl group may enhance hydrogen bonding with polar residues in enzyme active sites, analogous to the hydroxyl group in compound 4’s mPTP inhibition .
Electronic and Steric Effects
- 3-hydroxyphenyl vs. ~2.5 estimated for the target) .
- Benzamide vs.
Biological Activity
N-[(5Z)-5-[(3-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide, commonly referred to as a thiazolidinone derivative, exhibits significant biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
1. Chemical Structure and Synthesis
The compound has a complex structure characterized by a thiazolidinone ring fused with a benzamide moiety. Its IUPAC name is:
The synthesis typically involves multi-step organic reactions, starting from the preparation of the thiazolidine ring and subsequently introducing various substituents such as the hydroxyphenyl group.
2.1 Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of thiazolidinone derivatives. For instance, a study evaluated various derivatives against Gram-positive and Gram-negative bacteria, demonstrating that compounds similar to this compound exhibited better antibacterial potency than standard antibiotics like ampicillin . The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 3.00 to 12.28 µmol/mL for the most potent derivatives.
| Compound | MIC (µmol/mL) | MBC (µmol/mL) |
|---|---|---|
| 5b | 3.00 - 12.28 | 4.09 - 16.31 |
| 5k | 1.88 - 3.52 | 3.52 - 7.03 |
| 5e | 3.12 - 34.05 | 4.26 - 68.10 |
2.2 Antifungal Activity
The compound also demonstrates antifungal activity against various fungal strains. The MIC values for antifungal activity ranged from 0.97 to 34.05 mmol/mL . Notably, compound 5k showed the highest antifungal activity with an MIC of approximately 1.88–3.52 µmol/mL.
The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and interaction with cellular targets:
Enzyme Inhibition : The compound has been shown to interact with specific enzymes by binding to their active sites, thereby inhibiting their function . This can lead to various physiological effects including anti-inflammatory and anticancer activities.
Molecular Docking Studies : Molecular docking studies suggest that the compound binds effectively to target proteins involved in disease pathways, enhancing its potential as a therapeutic agent .
4. Case Studies and Research Findings
Several studies have documented the biological efficacy of thiazolidinone derivatives:
- Antibacterial Efficacy : A study published in MDPI demonstrated that various thiazolidinone derivatives exhibited substantial antibacterial activity against resistant bacterial strains, showcasing their potential in treating infections where conventional antibiotics fail .
- Antifungal Properties : Research indicated that certain derivatives had strong inhibitory effects on fungal pathogens such as Candida albicans, further supporting their therapeutic promise in antifungal treatments .
Q & A
Q. What spectroscopic methods are recommended to confirm the structural identity and stereochemistry of this thiazolidinone derivative?
- Methodological Answer : A combination of FT-IR , NMR (¹H and ¹³C) , and UV-Vis spectroscopy is essential.
- FT-IR identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the thiazolidinone ring and S-H vibrations near 2550 cm⁻¹) .
- NMR confirms regiochemistry: ¹H NMR detects aromatic protons from the 3-hydroxyphenyl and benzamide moieties, while ¹³C NMR resolves carbonyl (C=O) and thiocarbonyl (C=S) signals .
- UV-Vis analyzes π→π* transitions in the conjugated benzylidene system, which are sensitive to solvent polarity .
Q. How can synthetic routes for this compound be optimized to improve yield and purity?
- Methodological Answer : Key steps include:
- Condensation reactions between 3-hydroxyphenyl aldehydes and thiazolidinone precursors under acidic catalysis (e.g., acetic acid) to form the benzylidene moiety. Microwave-assisted synthesis may reduce reaction time .
- Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the Z-isomer, confirmed by NOESY NMR .
- Crystallization from ethanol/water mixtures to enhance purity, as demonstrated in structurally related thiazolidinones .
Q. What crystallographic techniques validate the Z-configuration of the benzylidene substituent?
- Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive. For example:
- The dihedral angle between the thiazolidinone ring and the 3-hydroxyphenyl group typically ranges between 5–15°, confirming the Z-configuration .
- Hydrogen-bonding patterns (e.g., O-H···S interactions) stabilize the crystal lattice and corroborate stereochemistry .
Advanced Research Questions
Q. How do computational methods (e.g., DFT) predict reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level can:
- Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks. The benzylidene group often acts as an electron acceptor .
- Simulate UV-Vis spectra using TD-DFT, comparing results with experimental data to validate electronic transitions .
- Analyze charge distribution via Natural Bond Orbital (NBO) analysis, revealing intramolecular hydrogen bonds (e.g., between the hydroxyl group and thiocarbonyl sulfur) .
Q. What strategies resolve contradictions in biological activity data across similar thiazolidinone derivatives?
- Methodological Answer : Contradictions often arise from:
- Stereochemical variability : Use chiral HPLC or circular dichroism (CD) to isolate and test individual enantiomers .
- Solubility differences : Compare activities in polar (DMSO) vs. nonpolar (lipid bilayer-mimetic) solvents to assess membrane permeability .
- Enzyme specificity : Perform kinetic assays (e.g., IC₅₀ determinations) against isoforms of target enzymes (e.g., bacterial vs. human PPTases) .
Q. How can structure-activity relationships (SARs) guide the design of analogs with enhanced pharmacological profiles?
- Methodological Answer :
- Substitution patterns : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzamide ring to enhance binding to hydrophobic enzyme pockets, as seen in related antimicrobial agents .
- Ring modifications : Replace the thiazolidinone sulfur with selenium to improve redox activity, leveraging precedents from antioxidant studies .
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonds with kinase active sites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
